molecular formula C26H24N2O4S2 B2423509 N4,N4'-dibenzyl-[1,1'-biphenyl]-4,4'-disulfonamide CAS No. 313493-41-3

N4,N4'-dibenzyl-[1,1'-biphenyl]-4,4'-disulfonamide

Cat. No. B2423509
CAS RN: 313493-41-3
M. Wt: 492.61
InChI Key: SGQYPBRJSQEDHI-UHFFFAOYSA-N
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Description

The closest compound I found is N4,N4′-Di(naphthalen-1-yl)-N4,N4′-bis(4-vinylphenyl)biphenyl-4,4′-diamine, also known as VNPB . It is a solution-processable Hole Transport / Electron Blocking Layer (HTL / EBL) material popularly used in organic electronics, such as OLEDs and perovskite solar cells .


Physical And Chemical Properties Analysis

For the similar compound N4,N4′-Di(naphthalen-1-yl)-N4,N4′-bis(4-vinylphenyl)biphenyl-4,4′-diamine, it has a molecular weight of 640.81, and it is soluble in THF, chloroform, and toluene .

Scientific Research Applications

Inhibition of Carbonic Anhydrase and Cancer Research

N4,N4'-dibenzyl-[1,1'-biphenyl]-4,4'-disulfonamide derivatives have been explored as potential inhibitors of carbonic anhydrase, an enzyme crucial for various physiological processes. These compounds have shown significant inhibition of the transmembrane, tumor-associated isozymes IX of carbonic anhydrase. This inhibition has been linked to cytotoxic activity against human cancer cell lines such as colon, lung, and breast cancer cells. This suggests potential applications of these compounds in cancer treatment and research. For example, bis-sulfonamides derived from 4,4-biphenyl-disulfonyl chloride exhibited potent inhibition against isozymes CA II and IX, and demonstrated growth inhibition in tumor cell lines (Morsy et al., 2009).

Catalysis in Organic Synthesis

Several studies have highlighted the role of N4,N4'-dibenzyl-[1,1'-biphenyl]-4,4'-disulfonamide derivatives as catalysts in organic synthesis. For instance, derivatives like N,N,N′,N′-tetrabromobenzene-1,3-disulfonamide and poly(N,N′-dibromo-N-ethyl-benzene-1,3-disulfonamide) have been utilized as efficient catalysts for various synthesis processes, including the preparation of triazines, 1,1-diacetates, acetals, and benzimidazoles under solvent-free conditions. These studies underscore the utility of these compounds in facilitating and optimizing synthetic pathways in organic chemistry (Ghorbani‐Vaghei et al., 2015), (Ghorbani‐Vaghei et al., 2009).

Potential in Asymmetric Catalysis

N4,N4'-dibenzyl-[1,1'-biphenyl]-4,4'-disulfonamide derivatives have also been explored for their potential in asymmetric catalysis. Schiff bases containing these sulfonamide ligands have been synthesized and used as ligands for metal complexes. These complexes have been characterized and show potential as precursors for homogeneous asymmetric catalysis of various reactions, indicating their significance in chiral synthesis and stereoselective catalysis (Karamé et al., 2003).

Application in Polyelectrolytes and Fuel Cells

Research has also delved into the use of N4,N4'-dibenzyl-[1,1'-biphenyl]-4,4'-disulfonamide derivatives in the field of materials science. For instance, novel sulfonated polyimides, derived from these sulfonamide compounds, have been synthesized and shown to possess good proton conductivity and water stability, making them suitable for use as polyelectrolytes in fuel cell applications. This underlines the potential of these derivatives in the development of advanced materials for energy conversion and storage technologies (Fang et al., 2002).

Mechanism of Action

The mechanism of action for these types of compounds typically involves their role as a hole transport layer in electronic devices .

Future Directions

The future directions for these types of compounds likely involve their continued use and development in the field of organic electronics .

properties

IUPAC Name

N-benzyl-4-[4-(benzylsulfamoyl)phenyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H24N2O4S2/c29-33(30,27-19-21-7-3-1-4-8-21)25-15-11-23(12-16-25)24-13-17-26(18-14-24)34(31,32)28-20-22-9-5-2-6-10-22/h1-18,27-28H,19-20H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SGQYPBRJSQEDHI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CNS(=O)(=O)C2=CC=C(C=C2)C3=CC=C(C=C3)S(=O)(=O)NCC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H24N2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

492.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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